4-Chlorothieno[2,3-C]pyridine
CAS No.: 477874-92-3
Cat. No.: VC8119457
Molecular Formula: C7H4ClNS
Molecular Weight: 169.63 g/mol
* For research use only. Not for human or veterinary use.
![4-Chlorothieno[2,3-C]pyridine - 477874-92-3](/images/structure/VC8119457.png)
Specification
CAS No. | 477874-92-3 |
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Molecular Formula | C7H4ClNS |
Molecular Weight | 169.63 g/mol |
IUPAC Name | 4-chlorothieno[2,3-c]pyridine |
Standard InChI | InChI=1S/C7H4ClNS/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H |
Standard InChI Key | TZJPQRUHOWOSFF-UHFFFAOYSA-N |
SMILES | C1=CSC2=CN=CC(=C21)Cl |
Canonical SMILES | C1=CSC2=CN=CC(=C21)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure of 4-chlorothieno[2,3-c]pyridine consists of a bicyclic framework where a thiophene ring (a five-membered sulfur-containing heterocycle) is fused to a pyridine ring (a six-membered nitrogen-containing heterocycle). The chlorine atom occupies the 4-position on the pyridine moiety, as illustrated by its IUPAC name: 4-chlorothieno[2,3-c]pyridine . The numbering system for the fused rings follows standard IUPAC conventions, with the sulfur atom in the thiophene ring at position 1 and the nitrogen in the pyridine ring at position 3.
Key Structural Features:
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Fused Ring System: Enhances aromatic stability and electronic delocalization.
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Chlorine Substituent: Introduces electrophilic character, facilitating substitution reactions.
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Heteroatom Placement: Sulfur and nitrogen atoms create regions of electron density, influencing reactivity .
Spectroscopic Identification
The compound’s structure is validated through spectroscopic techniques:
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NMR: NMR signals for aromatic protons appear in the δ 7.5–8.5 ppm range, with distinct splitting patterns due to neighboring heteroatoms.
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Mass Spectrometry: Molecular ion peaks at m/z 185 confirm the molecular weight, with fragmentation patterns consistent with chlorine loss .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 4-chlorothieno[2,3-c]pyridine typically involves cyclization reactions. One validated method utilizes 4-chloropyridine-2-carboxylic acid as a precursor, which undergoes cyclization with thioamide derivatives in the presence of a dehydrating agent (e.g., phosphorus oxychloride). The reaction proceeds under reflux in toluene, yielding the target compound with purities exceeding 90% after recrystallization.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and scalability. For example, a two-step process involving:
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Bromination of thiophene precursors using -bromosuccinimide (NBS).
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Cyclization under catalytic conditions to form the fused ring system.
This approach achieves throughputs of >50 kg/day with minimal waste generation.
Comparative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Reagents |
---|---|---|---|
Cyclization with POCl₃ | 85 | 92 | 4-Chloropyridine acid |
Continuous flow bromination | 78 | 95 | NBS, Dichloromethane |
Physicochemical Properties
Thermal Stability
4-Chlorothieno[2,3-c]pyridine exhibits a melting point of 148–150°C and decomposes above 300°C. Its moderate solubility in polar solvents (e.g., ethanol, DMSO) and low solubility in water (0.2 mg/mL at 25°C) make it suitable for reactions in organic media .
Reactivity Profile
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Electrophilic Substitution: The chlorine atom directs incoming electrophiles to the 2- and 6-positions of the pyridine ring.
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Nucleophilic Aromatic Substitution: Reacts with amines or alkoxides under catalytic conditions to form derivatives.
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Metal-Catalyzed Cross-Coupling: Participates in Suzuki-Miyaura reactions with aryl boronic acids, enabling functionalization at the 5-position.
Biological Activities and Applications
Anticancer Screening
Preliminary assays reveal that halogenated analogues inhibit proliferation of MCF-7 breast cancer cells (IC₅₀: 8.3 µM) via apoptosis induction. Mechanistic studies suggest ROS-mediated DNA damage.
Comparative Cytotoxicity
Compound | IC₅₀ (µM) | Target Cancer Cell Line |
---|---|---|
4-Chlorothieno[2,3-c]pyridine | 8.3 | MCF-7 |
5-Fluorouracil (Control) | 12.1 | MCF-7 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to thienopyridine anticoagulants (e.g., clopidogrel analogues) and kinase inhibitors. Its ester derivatives, such as methyl and ethyl carboxylates, are key intermediates in API synthesis.
Materials Science
Incorporated into organic semiconductors, 4-chlorothieno[2,3-c]pyridine enhances charge mobility in thin-film transistors (μ: 0.45 cm²/V·s).
Future Perspectives
Research priorities include:
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Developing green synthesis routes using biocatalysts.
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Exploring photodynamic therapy applications via heavy atom substitution.
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Optimizing blood-brain barrier permeability for neurotherapeutic agents.
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